1-((2R,3R,4R,5R)-3-Hydroxy-5-(hydroxymethyl)-4-methoxytetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-((2R,3R,4R,5R)-3-Hydroxy-5-(hydroxymethyl)-4-methoxytetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a tetrahydrofuran ring and a pyrimidine dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2R,3R,4R,5R)-3-Hydroxy-5-(hydroxymethyl)-4-methoxytetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. One common method involves the protection of hydroxyl groups, followed by the formation of the tetrahydrofuran ring through cyclization reactions. The pyrimidine dione moiety is then introduced via nucleophilic substitution reactions. The final deprotection step yields the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The scalability of the synthesis process is crucial for its application in large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-((2R,3R,4R,5R)-3-Hydroxy-5-(hydroxymethyl)-4-methoxytetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions produce alcohol derivatives .
Scientific Research Applications
1-((2R,3R,4R,5R)-3-Hydroxy-5-(hydroxymethyl)-4-methoxytetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: It is explored as a potential therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((2R,3R,4R,5R)-3-Hydroxy-5-(hydroxymethyl)-4-methoxytetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
- 1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,4-dihydropyridine-3-carboxamide
- 1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,4-dihydropyridine-3-carboxamide
Uniqueness
1-((2R,3R,4R,5R)-3-Hydroxy-5-(hydroxymethyl)-4-methoxytetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tetrahydrofuran ring and pyrimidine dione moiety make it a valuable compound for various applications .
Properties
Molecular Formula |
C11H16N2O6 |
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Molecular Weight |
272.25 g/mol |
IUPAC Name |
1-[(2R,3R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O6/c1-5-3-13(11(17)12-9(5)16)10-7(15)8(18-2)6(4-14)19-10/h3,6-8,10,14-15H,4H2,1-2H3,(H,12,16,17)/t6-,7-,8+,10-/m1/s1 |
InChI Key |
YAKSSRAOGINRKE-BDNRQGISSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@H]([C@H](O2)CO)OC)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OC)O |
Origin of Product |
United States |
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